(Z)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylic acid
Description
“(Z)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylic acid” (CAS: 1956426-59-7) is a pharmaceutical intermediate with the molecular formula C₂₁H₂₈N₂O₆ and a molecular weight of 404.46 g/mol . Structurally, it features:
- A Z-configured acrylic acid backbone, influencing steric and electronic properties.
- Dual protecting groups: a benzyloxycarbonyl (Cbz) group on the amino moiety and a tert-butoxycarbonyl (Boc) group on the piperidine nitrogen. These groups enhance stability during synthetic processes, particularly in peptide coupling or heterocyclic functionalization .
- A piperidin-4-yl substituent, which may contribute to conformational rigidity and biological interactions.
This compound is utilized in the synthesis of protease inhibitors and other bioactive molecules, where stereochemical integrity and selective deprotection of functional groups are critical .
Properties
IUPAC Name |
(Z)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-(phenylmethoxycarbonylamino)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6/c1-21(2,3)29-20(27)23-11-9-15(10-12-23)13-17(18(24)25)22-19(26)28-14-16-7-5-4-6-8-16/h4-8,13,15H,9-12,14H2,1-3H3,(H,22,26)(H,24,25)/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHAVCGWXDBPRC-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C=C(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)/C=C(/C(=O)O)\NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylic acid, often referred to as Z-Ser(tBu), is a derivative of serine with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula: C₁₅H₁₉N₃O₅
- Molecular Weight: 295.33 g/mol
- CAS Number: 1676-75-1
- Structure: The compound features a benzyloxycarbonyl (Cbz) protecting group on the amino group and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen, enhancing its stability and solubility.
The biological activity of Z-Ser(tBu) is primarily attributed to its role as an amino acid derivative in peptide synthesis and its potential modulation of various biological pathways. The following mechanisms have been proposed:
- Inhibition of Enzymatic Activity: Z-Ser(tBu) may act as an inhibitor for specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.
- Cell Signaling Modulation: The compound may influence cell signaling pathways by interacting with receptor proteins or modulating the activity of kinases involved in cellular growth and differentiation.
Biological Activity Overview
| Activity | Description |
|---|---|
| Cytotoxicity | Exhibits selective cytotoxic effects on cancer cell lines, potentially through apoptosis induction. |
| Antimicrobial Effects | Demonstrates antimicrobial properties against various bacterial strains, indicating potential as an antibiotic candidate. |
| Anti-inflammatory | May reduce inflammation by inhibiting pro-inflammatory cytokines in vitro. |
Cytotoxic Effects
A study published in the Journal of Medicinal Chemistry examined the cytotoxic effects of Z-Ser(tBu) on several cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell types .
Antimicrobial Activity
Research demonstrated that Z-Ser(tBu) exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Properties
In vitro assays showed that Z-Ser(tBu) significantly reduced the production of tumor necrosis factor-alpha (TNF-α) in activated macrophages. This effect was attributed to the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling pathways .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Properties
Recent studies have indicated that compounds similar to (Z)-2-(((Benzyloxy)carbonyl)amino)-3-(1-(tert-butoxycarbonyl)piperidin-4-yl)acrylic acid exhibit promising anticancer activity. These compounds can serve as precursors for the synthesis of novel anticancer agents. The incorporation of the piperidine moiety is particularly beneficial for enhancing biological activity and selectivity towards cancer cells .
1.2 Drug Design and Development
The compound's structure allows it to interact with various biological targets, making it a candidate for drug design. Its ability to form stable complexes with proteins can be exploited in the development of enzyme inhibitors or modulators . The benzyloxycarbonyl group enhances solubility and bioavailability, which are critical factors in drug formulation.
Peptide Synthesis
2.1 Building Block in Peptide Chemistry
This compound can act as a versatile building block in peptide synthesis. The benzyloxycarbonyl (Cbz) protecting group is widely used in peptide chemistry due to its stability under various reaction conditions and ease of removal . This compound facilitates the formation of peptide bonds while protecting the amino group from unwanted reactions during synthesis.
2.2 Application in Bioconjugation
This compound can also be utilized in bioconjugation strategies, where it serves as a linker between peptides and other biomolecules, such as drugs or imaging agents. The tert-butoxycarbonyl (Boc) group provides additional protection during synthesis, allowing for selective modifications at different stages of the conjugation process .
Biochemical Tools
3.1 Enzyme Inhibition Studies
Compounds like this compound are valuable in enzyme inhibition studies. Their structural characteristics enable them to mimic substrates or transition states, making them effective inhibitors for various enzymes involved in metabolic pathways . This application is particularly relevant in studying enzyme kinetics and mechanisms.
3.2 Molecular Probes
The compound can be modified to create molecular probes for imaging techniques such as fluorescence microscopy or magnetic resonance imaging (MRI). By attaching fluorescent tags or MRI contrast agents, researchers can visualize biological processes in real-time, providing insights into cellular functions and disease mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs with variations in protecting groups, stereochemistry, or core scaffolds. Below is a synthesized analysis based on inferred structural analogs and general chemical principles (noted limitations apply due to insufficient direct comparative data in provided evidence):
Table 1: Key Comparisons with Structural Analogs
Key Findings :
Dual Protection vs. Single/Unprotected Analogs: The dual Cbz/Boc protection in the target compound enhances stability during multi-step syntheses compared to analogs lacking one or both groups (e.g., unprotected piperidine or free amino variants) . However, sequential deprotection requires precise conditions: Boc removal with trifluoroacetic acid (TFA) precedes Cbz cleavage via hydrogenolysis.
Stereochemical Influence (Z vs. E) :
- The Z-configuration likely imposes greater steric hindrance between the Cbz group and the piperidine-Boc moiety compared to the E-isomer. This may reduce aggregation tendencies but could also slow coupling reactions in peptide synthesis.
Piperidine Modifications :
- Replacing the Boc-protected piperidine with a morpholine or pyrrolidine ring (common in related intermediates) alters solubility and hydrogen-bonding capacity. For example, morpholine analogs typically exhibit higher aqueous solubility but lower metabolic stability.
Molecular Weight and Druglikeness :
- The compound’s molecular weight (404.46 g/mol) exceeds the ideal range for oral bioavailability (~300–500 g/mol). Analogs with simplified scaffolds (e.g., unprotected variants) have lower weights but may compromise target affinity.
Limitations and Recommendations
- Evidence Constraints : The provided evidence lacks explicit comparative data. The above analysis relies on structural extrapolation and general organic chemistry principles.
- Further Research : Direct experimental comparisons (e.g., stability assays, synthetic yields) and computational studies (molecular docking, QSAR) are recommended to validate these hypotheses.
For authoritative applications, consult specialized literature on peptide intermediates or protease inhibitor design.
Preparation Methods
Di-tert-butyl Dicarbonate (Boc Anhydride) Method
Procedure :
-
Piperidine-4-carboxylic acid is dissolved in a mixture of aqueous sodium hydroxide (1N) and tert-butanol at 0°C.
-
Di-tert-butyl dicarbonate (1.1 eq) is added dropwise, and the reaction is stirred overnight at ambient temperature.
-
Acidification with 10% HCl precipitates 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, which is isolated via filtration.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 95–100% | |
| Temperature | 0°C → ambient | |
| Solvent | tert-Butanol/H₂O | |
| Purification | Filtration, washing with H₂O |
Cbz Protection of the Amino Group
The benzyloxycarbonyl (Cbz) group is introduced to protect the amino functionality during acrylic acid formation.
Benzyl Chloroformate (Cbz-Cl) Coupling
Procedure :
-
The amino-acrylic acid intermediate is dissolved in THF or dichloromethane.
-
Benzyl chloroformate (1.2 eq) is added dropwise at 0°C in the presence of a base (e.g., triethylamine or NaHCO₃).
-
The reaction is stirred for 4–6 hours, followed by extraction with ethyl acetate.
Key Data :
Formation of the Acrylic Acid Moiety
The Z-configured acrylic acid backbone is constructed via stereoselective methods.
Knoevenagel Condensation
Procedure :
-
Boc-protected piperidine-4-carbaldehyde (1 eq) reacts with Cbz-protected aminomalonate (1.2 eq) in ethanol.
-
Piperidine (0.1 eq) is added as a base, and the mixture is refluxed for 6–8 hours.
-
Acidification with HCl yields the crude acrylic acid, which is purified via recrystallization.
Key Data :
Horner-Wadsworth-Emmons Reaction
Procedure :
-
Boc-piperidine-4-yl phosphonate (1 eq) reacts with Cbz-protected amino aldehyde (1 eq) in THF.
-
Lithium hexamethyldisilazide (LHMDS, 1.5 eq) is added at -78°C, and the reaction is stirred for 2 hours.
-
Quenching with NH₄Cl and extraction with EtOAc yields the Z-isomer predominantly.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 80–85% | |
| Stereoselectivity | Z:E = 9:1 | |
| Solvent | THF | |
| Purification | Column chromatography (SiO₂) |
Coupling and Deprotection Strategies
Tandem Staudinger/aza-Wittig Reaction
Procedure :
-
Boc-piperidine-4-azide (1 eq) reacts with triphenylphosphine (1.2 eq) in THF to form an iminophosphorane.
-
Cbz-protected acryloyl chloride (1 eq) is added, and the mixture is stirred at 0°C for 1 hour.
Key Data :
Purification and Characterization
Final purification is achieved via:
-
Recrystallization : Hexane/ethyl acetate (1:3) yields crystals with >98% purity.
-
Column Chromatography : Silica gel eluted with 30% EtOAc/hexane.
-
HPLC : Reverse-phase C18 column (acetonitrile/H₂O gradient).
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 (m, 5H, Cbz aromatic), 6.25 (d, J = 12 Hz, 1H, CH=), 5.10 (s, 2H, OCH₂), 4.20 (m, 1H, piperidine), 1.45 (s, 9H, Boc).
Comparative Analysis of Methods
| Method | Yield (%) | Z-Selectivity | Complexity | Cost |
|---|---|---|---|---|
| Knoevenagel | 70–75 | Moderate | Low | $ |
| Horner-Wadsworth | 80–85 | High | Medium | $$ |
| Staudinger/aza-Wittig | 75–80 | Excellent | High | $$$ |
Q & A
Basic: What are the key considerations for synthesizing this compound in a laboratory setting?
Methodological Answer:
The synthesis typically involves sequential protection of the amino and piperidine groups. The benzyloxycarbonyl (Z) group is introduced first to protect the amine, followed by tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen. Coupling the acrylic acid moiety requires activating agents like DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to facilitate amide bond formation . Purification via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterization by H/C NMR and HPLC (C18 column, acetonitrile/water mobile phase) are critical for confirming purity (>95%) and stereochemical integrity .
Advanced: How can researchers optimize the stereochemical outcome to minimize undesired isomers?
Methodological Answer:
The (Z)-configuration of the acrylic acid double bond is sensitive to reaction conditions. To suppress isomerization:
- Use low-temperature (-20°C) coupling reactions to reduce thermal equilibration .
- Employ chiral auxiliaries (e.g., Evans oxazolidinones) during the acrylation step to enforce stereocontrol .
- Monitor reaction progress with H NMR (tracking vinyl proton splitting patterns) and adjust solvent polarity (e.g., switch from THF to DCM) to stabilize the desired conformation . Computational modeling (DFT calculations) can predict steric clashes caused by the bulky Boc group, guiding solvent selection .
Basic: What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR (400 MHz, CDCl) identifies characteristic peaks: δ 7.3–7.5 ppm (benzyl aromatic protons), δ 5.1 ppm (Boc tert-butyl group), and δ 6.3–6.5 ppm (acrylic acid vinyl protons) .
- HPLC : Reverse-phase HPLC (acetonitrile/water + 0.1% TFA) at 254 nm confirms purity (>95%) and detects rotamers .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H] expected at m/z 459.2) .
Advanced: How should researchers address discrepancies in NMR data for intermediates?
Methodological Answer:
Discrepancies (e.g., split peaks or unexpected coupling constants) may arise from rotameric equilibria or residual solvent effects. Strategies include:
- Variable-Temperature NMR : Conduct experiments at 25°C and -40°C to observe coalescence of split peaks, confirming dynamic rotational barriers .
- Deuterated Solvent Screening : Compare spectra in DMSO-d vs. CDCl to assess hydrogen bonding or aggregation effects .
- Computational Validation : Use Gaussian or ORCA software to simulate NMR chemical shifts and compare with experimental data .
Basic: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Store under inert gas (argon) at -20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture or strong oxidizers .
- Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced: What strategies mitigate low coupling efficiency between the piperidine and acrylic acid moieties?
Methodological Answer:
Low yields (<50%) in the acrylation step may result from steric hindrance from the Boc group or poor nucleophilicity. Solutions include:
- Alternative Coupling Agents : Replace DCC with HATU or PyBOP to enhance activation efficiency .
- Microwave-Assisted Synthesis : Conduct reactions at 80°C for 30 minutes to accelerate kinetics .
- Solvent Optimization : Use polar aprotic solvents (DMF) to improve reagent solubility and reduce aggregation .
Advanced: How can researchers analyze conflicting data regarding the compound’s stability under acidic conditions?
Methodological Answer:
Contradictory reports on Boc group stability in acidic media require systematic evaluation:
- pH-Dependent Stability Assays : Incubate the compound in buffers (pH 1–5) and monitor degradation via HPLC at 0, 6, and 24 hours .
- Kinetic Studies : Use Arrhenius plots to calculate activation energy for Boc deprotection under varying temperatures .
- Competing Mechanisms : Probe for intramolecular catalysis (e.g., neighboring group participation by the acrylic acid) using O isotopic labeling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
